4-(4-Methylphenoxy)iodobenzene
Overview
Description
4-(4-Methylphenoxy)iodobenzene is an organic compound that belongs to the class of iodobenzenes It is characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with a 4-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenoxy)iodobenzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. In this reaction, an aryl halide (such as iodobenzene) is coupled with an arylboronic acid (such as 4-methylphenylboronic acid) in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This includes the use of efficient catalysts, appropriate solvents, and controlled reaction temperatures .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenoxy)iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can lead to the formation of phenolic compounds, while oxidation and reduction reactions can yield various oxidized or reduced derivatives .
Scientific Research Applications
4-(4-Methylphenoxy)iodobenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenoxy)iodobenzene involves its interaction with molecular targets and pathways. The iodine atom in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Iodobenzene: A simpler compound with only an iodine atom attached to the benzene ring.
4-Methylphenol: A compound with a methyl group and a hydroxyl group attached to the benzene ring.
4-Methylphenoxybenzene: A compound with a methylphenoxy group attached to the benzene ring without the iodine atom.
Uniqueness
4-(4-Methylphenoxy)iodobenzene is unique due to the presence of both the iodine atom and the 4-methylphenoxy group. This combination of functional groups imparts specific chemical properties to the compound, making it useful in various applications that require both reactivity and stability .
Properties
IUPAC Name |
1-iodo-4-(4-methylphenoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IO/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFXLXIIUUXNFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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